

Isomaltulose Hydrate: A Technical Guide to its Crystalline Structure and Potential Polymorphism

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Compound of Interest		
Compound Name:	Isomaltulose hydrate	
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Abstract

Isomaltulose, a structural isomer of sucrose, is a disaccharide with growing interest in the food and pharmaceutical industries due to its physiological benefits. It exists as a stable crystalline monohydrate. This technical guide provides a comprehensive overview of the current knowledge on the crystal structure and potential polymorphism of **isomaltulose hydrate**. While a complete, publicly available crystal structure determination remains elusive, this document consolidates the known physicochemical properties and outlines the standard experimental protocols for full structural characterization and polymorphism screening. This guide serves as a foundational resource for researchers and professionals involved in the development and characterization of isomalt-isomaltulose-based products.

Introduction

Isomaltulose (6-O- α -D-glucopyranosyl-D-fructose), also known by the trade name Palatinose, is a natural disaccharide found in honey and sugar cane juice.[1] Commercially, it is produced from sucrose through enzymatic rearrangement.[2][3] Unlike sucrose, which has an α -1,2 glycosidic bond, isomaltulose possesses a more stable α -1,6 glycosidic linkage between the glucose and fructose units.[2] This structural difference imparts unique properties to isomaltulose, including a lower glycemic index, non-cariogenicity, and higher stability in acidic



conditions, making it a desirable ingredient in food, beverage, and pharmaceutical formulations.[2][4] Isomaltulose is typically available as a white, crystalline monohydrate.[5][6] A thorough understanding of its solid-state properties, including its crystal structure and potential for polymorphism, is critical for controlling its physical and chemical stability, dissolution behavior, and ultimately, its performance in final products.

Physicochemical Properties of Isomaltulose Monohydrate

Isomaltulose monohydrate is a white, crystalline powder with a sweet taste, approximately 45% of the sweetness of sucrose.[5] The crystalline form is noted to be stable and non-hygroscopic. [4] A summary of its known quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Isomaltulose Monohydrate

Property	Value	References
Molecular Formula	C12H22O11·H2O	[5]
Molecular Weight	360.31 g/mol	[5]
Melting Point	118 - 127 °C	[6]
Appearance	White to pale cream powder or crystals	[6]
Solubility	Soluble in water	[7]

Isomaltulose Hydrate Crystal Structure: Current Status

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, solved crystal structure for isomaltulose monohydrate. Consequently, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates are not available at the time of this report. The existence of a stable crystalline monohydrate is well-established, suggesting a well-ordered, three-dimensional lattice structure incorporating one molecule of water per molecule of isomaltulose.[2] The water



molecule is likely involved in the hydrogen-bonding network, contributing to the stability of the crystal lattice.[8]

Polymorphism of Isomaltulose Hydrate

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physicochemical properties, including solubility, melting point, and stability. A thorough investigation of the scientific literature revealed no published studies on the polymorphism of **isomaltulose hydrate**. The absence of such studies does not preclude the existence of polymorphs. It is possible that different crystalline forms could be obtained under specific crystallization conditions (e.g., different solvents, temperatures, or cooling rates). A systematic polymorphism screen would be necessary to definitively determine if **isomaltulose hydrate** exhibits polymorphism.

Experimental Protocols for Characterization

To fully characterize the crystal structure and investigate the potential polymorphism of **isomaltulose hydrate**, a series of standard analytical techniques would be employed. The following sections detail the typical experimental protocols for these key investigations.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the absolute three-dimensional structure of a crystalline compound.

Methodology:

- Crystal Growth: Single crystals of isomaltulose monohydrate suitable for X-ray diffraction would need to be grown. This can be achieved through various techniques, including slow evaporation of a saturated aqueous solution, or by controlled cooling crystallization.
- Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected on a detector.
- Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group. The positions of the atoms within the asymmetric unit



are determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline phases and can be used to identify different polymorphs.

Methodology:

- Sample Preparation: A fine powder of crystalline isomaltulose hydrate is packed into a sample holder.
- Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline phase. Different polymorphs will produce distinct PXRD patterns.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are crucial for studying phase transitions, such as melting and desolvation, and for identifying potential polymorphs which may have different thermal behaviors.

Methodology:

- Sample Preparation: A small, accurately weighed amount of isomaltulose hydrate is placed in an aluminum pan.
- DSC Analysis: The sample and a reference pan are heated at a constant rate. The difference
 in heat flow to the sample and reference is measured as a function of temperature.
 Endothermic or exothermic events, such as melting or crystallization, are observed as peaks
 in the DSC thermogram.



TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere, and its
mass is continuously monitored. Mass loss events, such as the loss of water of hydration,
are recorded.

Spectroscopic Analysis: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can provide information about the molecular structure and the local environment of the molecules in the crystal lattice. Different polymorphs can exhibit subtle differences in their IR and Raman spectra.

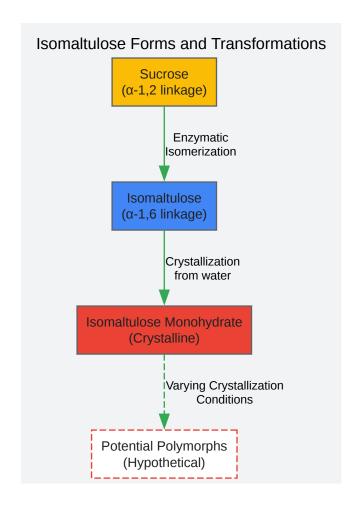
Methodology:

- Sample Preparation: For IR spectroscopy, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the powdered sample is typically placed directly in the path of the laser.
- Data Collection: An infrared or Raman spectrum is collected over a specific range of wavenumbers.
- Data Analysis: The positions and intensities of the vibrational bands are analyzed to identify characteristic functional groups and to probe the intermolecular interactions within the crystal.

Visualizations

Logical Relationship of Isomaltulose Forms



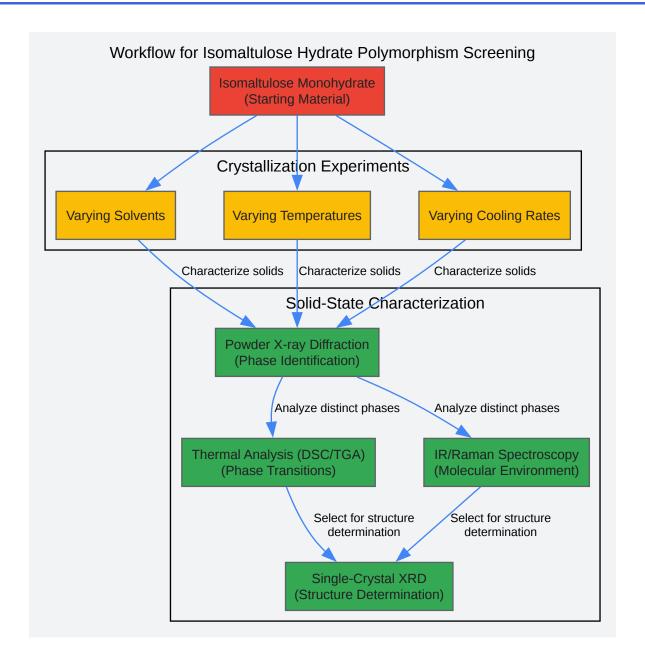


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Caption: Relationship between sucrose, isomaltulose, and its crystalline forms.

Experimental Workflow for Polymorphism Screening





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Caption: Experimental workflow for the screening and characterization of potential polymorphs of **isomaltulose hydrate**.

Conclusion

Isomaltulose monohydrate is a crystalline solid with significant potential in various industries. While its basic physicochemical properties are known, a detailed understanding of its crystal structure and polymorphic behavior is currently lacking in the public domain. This technical guide has summarized the available information and provided a clear roadmap of the



experimental protocols necessary for a comprehensive solid-state characterization. Further research, particularly single-crystal X-ray diffraction and a systematic polymorphism screen, is essential to fill the existing knowledge gaps. Such studies will be invaluable for optimizing the formulation, processing, and stability of isomaltulose-containing products, thereby supporting the development of innovative and reliable applications for this promising carbohydrate.

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